Methyl 17-bromoheptadecanoate
Overview
Description
Methyl 17-bromoheptadecanoate is a synthetic organic compound belonging to the class of fatty acid methyl esters. This compound is characterized by its long carbon chain with a bromine atom attached to the 17th carbon and a methyl ester group at the terminal end. It is widely used in various fields of research, including medical, environmental, and industrial research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 17-bromoheptadecanoate can be synthesized through the esterification of 17-bromoheptadecanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:
17-bromoheptadecanoic acid+methanolacid catalystMethyl 17-bromoheptadecanoate+water
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors equipped with reflux condensers to ensure the efficient removal of water formed during the reaction. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Methyl 17-bromoheptadecanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 17-hydroxyheptadecanoate.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl ester group can be oxidized to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed:
Substitution: 17-hydroxyheptadecanoate.
Reduction: 17-bromoheptadecanol.
Oxidation: 17-bromoheptadecanoic acid.
Scientific Research Applications
Methyl 17-bromoheptadecanoate finds applications in multiple areas of scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Employed in studies related to fatty acid metabolism and the effects of fatty acids on cell membranes, hormones, proteins, enzymes, and gene expression.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Mechanism of Action
Methyl 17-bromoheptadecanoate exerts its effects by modifying cell membrane structure and functionality. The presence of the bromine atom and the long carbon chain increases the fluidity of the cell membrane, which can trigger alterations in cell signaling, gene expression, and the activity of enzymes, proteins, and hormones. These changes can influence various physiological processes and biochemical pathways .
Comparison with Similar Compounds
- Methyl 16-bromohexadecanoate
- Methyl 18-bromooctadecanoate
- Methyl 17-chloroheptadecanoate
Comparison: Methyl 17-bromoheptadecanoate is unique due to the specific position of the bromine atom on the 17th carbon, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity patterns and biological effects. For instance, the presence of bromine at the 17th position may result in different substitution and reduction reaction outcomes compared to compounds with halogens at other positions .
Properties
IUPAC Name |
methyl 17-bromoheptadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35BrO2/c1-21-18(20)16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-19/h2-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHXLJQWLPXKRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60339166 | |
Record name | Methyl 17-bromoheptadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60339166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72338-49-9 | |
Record name | Methyl 17-bromoheptadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60339166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.